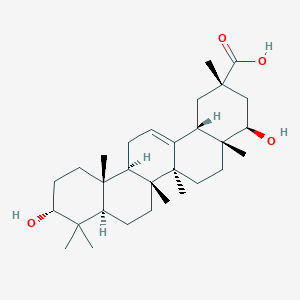

3α,22β-Dihydroxyolean-12-en-29-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(2S,4R,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23+,26-,27+,28-,29+,30+/m0/s1 |

InChI Key |

JTBGJQZJEYVBJZ-OSIPASOBSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Synonyms |

3,22-dihydroxyolean-12-en-29-oic acid triptotriterpenic acid A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Origins and Therapeutic Potential of 3α,22β-Dihydroxyolean-12-en-29-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, extraction methodologies, and biological activities of the pentacyclic triterpenoid, 3α,22β-Dihydroxyolean-12-en-29-oic acid. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Isolation

The primary identified natural source of this compound is the plant species Maytenus royleanus, a member of the Celastraceae family. This compound is one of several triterpenes that have been isolated from the roots of this plant.

Table 1: Natural Source of this compound

| Plant Species | Family | Plant Part |

| Maytenus royleanus | Celastraceae | Roots |

Experimental Protocols

Extraction and Isolation from Maytenus royleanus

The following is a generalized protocol for the extraction and isolation of triterpenoids, including this compound, from the roots of Maytenus royleanus. It should be noted that specific yields for the target compound are not extensively reported in the literature and would require empirical determination.

1. Plant Material Preparation:

-

Collect fresh roots of Maytenus royleanus.

-

Clean the roots to remove any soil and debris.

-

Air-dry the roots in a well-ventilated area until they are completely brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material in methanol at room temperature for a period of 72 hours. The solvent-to-solid ratio should be sufficient to ensure complete immersion of the plant material.

-

Filter the extract to separate the solvent from the plant residue.

-

Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Isolation:

-

The crude methanolic extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.

-

The fractions are then subjected to chromatographic techniques for the isolation of pure compounds. This usually involves:

-

Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of the target compound.

-

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

-

Diagram 1: General Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities. The crude extracts of Maytenus royleanus containing this compound have shown significant phytotoxic and cytotoxic effects at high concentrations, as well as antibacterial properties. The pure compound is suggested to have anti-inflammatory and hepatoprotective potential.

Anti-inflammatory and Immunomodulatory Activity

The anti-inflammatory effects of this triterpenoid are believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor (PPAR) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Proposed mechanism of anti-inflammatory action.

Hepatoprotective Activity

The potential hepatoprotective effects of this compound are an area of interest for further research.

Cytotoxicity

Crude extracts of Maytenus royleanus have demonstrated cytotoxic activity. The following is a standard protocol for assessing cytotoxicity.

1. Cell Culture:

-

Seed cancer cell lines (e.g., HeLa, PC-3) in 96-well plates at a suitable density.

-

Incubate for 24 hours to allow for cell attachment.

2. Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add serial dilutions of the compound to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

3. Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

5. Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Summary of Biological Activities

| Activity | Proposed Mechanism |

| Anti-inflammatory | PPAR activation, NF-κB inhibition |

| Hepatoprotective | Under investigation |

| Cytotoxic | Induces cell death in cancer cell lines |

| Antibacterial | Active against various bacterial strains |

| Phytotoxic | Inhibits plant growth |

Conclusion

This compound, a triterpenoid from Maytenus royleanus, presents a promising scaffold for further investigation in drug discovery. Its anti-inflammatory and cytotoxic properties warrant more detailed mechanistic studies and preclinical evaluation. This guide provides a foundational overview for researchers to build upon in their exploration of this natural compound. Further research is needed to quantify the yield of this compound from its natural source and to fully elucidate its pharmacological profile.

Isolation of 3α,22β-Dihydroxyolean-12-en-29-oic Acid from Maytenus royleanus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 3α,22β-dihydroxyolean-12-en-29-oic acid, a bioactive triterpenoid, from the plant Maytenus royleanus. This document details the experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Introduction

Maytenus royleanus, a member of the Celastraceae family, is a plant known for its use in traditional medicine. Phytochemical investigations have revealed the presence of various secondary metabolites, including a range of triterpenoids. Among these, oleanane-type triterpenes are of significant interest due to their diverse pharmacological activities. This compound is a notable triterpenoid isolated from this plant, exhibiting potential for further investigation in drug discovery and development.[1] This guide outlines a generalized procedure for the extraction, isolation, and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3] |

| Molecular Weight | 472.7 g/mol | [2][3][4][5] |

| CAS Number | 808769-54-2 | [2][3] |

| Appearance | White to off-white powder | Assumed based on similar compounds |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [1] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of triterpenoids from plant materials and are adapted for the specific context of Maytenus royleanus.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Maytenus royleanus are collected.

-

Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying and Pulverization: The collected plant material is air-dried in the shade at room temperature for 2-3 weeks. The dried material is then ground into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: The powdered plant material (e.g., 1 kg) is subjected to extraction with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection: Each fraction is collected separately and concentrated to dryness under reduced pressure. The triterpenoids are expected to be concentrated in the less polar fractions, such as chloroform and ethyl acetate.

Isolation by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Loading: The chloroform or ethyl acetate fraction, which is expected to contain the target compound, is adsorbed onto a small amount of silica gel and loaded onto the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection and TLC Analysis: Fractions of a specific volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). The spots on the TLC plates are visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

-

Pooling and Recrystallization: Fractions showing similar TLC profiles are pooled together. The fraction containing the compound of interest is further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

Characterization Data

The structural elucidation of the isolated compound is achieved through various spectroscopic techniques. The following tables present the expected spectroscopic data for this compound based on its known structure and data from closely related oleanane triterpenoids.

Table 1: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.20 | dd |

| H-12 | ~5.25 | t |

| H-22 | ~3.40 | m |

| Me-23 | ~0.95 | s |

| Me-24 | ~0.75 | s |

| Me-25 | ~0.85 | s |

| Me-26 | ~0.80 | s |

| Me-27 | ~1.15 | s |

| Me-28 | ~0.90 | s |

| Me-30 | ~0.98 | s |

Note: This is a representative table. Actual chemical shifts may vary.

Table 2: Representative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~79.0 |

| C-12 | ~122.5 |

| C-13 | ~143.8 |

| C-22 | ~75.0 |

| C-29 | ~180.0 |

Note: This is a representative table. Actual chemical shifts may vary.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z |

| ESI-MS | Negative | [M-H]⁻ at ~471.3 |

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

Caption: Experimental workflow for the isolation of the target compound.

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Maytenus royleanus. The detailed protocols and representative data serve as a valuable resource for researchers in natural product chemistry and drug development. Further studies are warranted to fully elucidate the pharmacological potential of this compound.

References

The Core Biosynthesis of Oleanane Triterpenoids: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade from 2,3-Oxidosqualene to Bioactive Saponins, Tailored for Researchers, Scientists, and Drug Development Professionals.

Introduction

Oleanane triterpenoids represent a vast and structurally diverse class of natural products with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Their complex structures, derived from the cyclization of 2,3-oxidosqualene, present both a challenge and an opportunity for drug discovery and development. Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the core biosynthetic pathway of oleanane triterpenoids, focusing on the key enzymatic players, their mechanisms, and the experimental protocols used to elucidate their function.

The Core Biosynthetic Pathway: From a Linear Precursor to a Pentacyclic Scaffold

The biosynthesis of oleanane triterpenoids commences with the ubiquitous isoprenoid pathway, which furnishes the linear C30 precursor, 2,3-oxidosqualene. The defining step in the formation of the oleanane scaffold is the remarkable cyclization of this linear molecule, a reaction catalyzed by a specific class of oxidosqualene cyclases (OSCs).

The Gateway Enzyme: β-Amyrin Synthase (bAS)

The first committed step in oleanane biosynthesis is the stereospecific cyclization of (3S)-2,3-oxidosqualene to the pentacyclic triterpene, β-amyrin. This intricate intramolecular cyclization is catalyzed by the enzyme β-amyrin synthase (bAS) , a member of the oxidosqualene cyclase (OSC) family. The reaction proceeds through a series of carbocationic intermediates, resulting in the formation of the characteristic five-ring oleanane skeleton.

The Decorating Enzymes: Cytochrome P450s (CYPs)

Following the formation of the β-amyrin backbone, a plethora of structural diversification is introduced by the action of cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for the region- and stereospecific oxidation of the triterpenoid scaffold, adding hydroxyl, carboxyl, or other functional groups at various positions. A key and well-characterized CYP involved in oleanane biosynthesis is CYP716A12 , which catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid.[1][2]

The Glycosylating Enzymes: UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of many bioactive oleanane triterpenoids, particularly saponins, is the attachment of sugar moieties to the triterpenoid aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , which utilize activated sugar donors, such as UDP-glucose, to glycosylate specific hydroxyl or carboxyl groups on the oleanane scaffold. This process significantly impacts the solubility, stability, and biological activity of the final compounds.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the oleanane triterpenoid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the pathway is not always available, studies have begun to elucidate these crucial parameters.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| β-Amyrin Synthase (EtAS) | Euphorbia tirucalli | (3S)-2,3-Oxidosqualene | 33.8 ± 0.53 | 0.77 ± 0.01 | |

| CYP716A12 | Medicago truncatula | β-Amyrin | Data not available | Data not available | [2] |

| Triterpenoid UGTs | Various | Oleanane Aglycones | Data not available | Data not available |

Experimental Protocols

Elucidating the function of genes and enzymes in the oleanane triterpenoid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Triterpenoid Biosynthesis Enzymes in Saccharomyces cerevisiae

This protocol describes the functional characterization of a candidate oleanane biosynthetic enzyme by expressing it in a yeast system.

1. Vector Construction:

- Amplify the full-length coding sequence of the candidate gene (e.g., a β-amyrin synthase or a CYP450) from the source organism's cDNA.

- Clone the amplified fragment into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

- Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

- For characterizing CYPs, co-transform with a vector expressing a cytochrome P450 reductase (CPR), which is essential for CYP activity.

3. Expression Induction:

- Grow the transformed yeast cells in a selective medium containing glucose to the mid-log phase.

- Induce gene expression by transferring the cells to a medium containing galactose and incubating for 48-72 hours.

4. Metabolite Extraction:

- Harvest the yeast cells by centrifugation.

- Perform alkaline hydrolysis of the cell pellet to release triterpenoids.

- Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

5. Metabolite Analysis:

- Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

Protocol 2: Virus-Induced Gene Silencing (VIGS) in Nicotiana benthamiana

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.

1. VIGS Vector Construction:

- Amplify a 200-400 bp fragment of the target gene to be silenced.

- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

2. Agrobacterium Transformation:

- Transform the pTRV2 construct and a helper plasmid (pTRV1) into separate Agrobacterium tumefaciens strains (e.g., GV3101).

3. Agroinfiltration:

- Grow cultures of both Agrobacterium strains to the log phase.

- Mix the cultures in a 1:1 ratio.

- Infiltrate the mixed culture into the leaves of 3-4 week old N. benthamiana plants using a needleless syringe.

4. Phenotypic and Metabolic Analysis:

- Monitor the plants for any visible phenotypes resulting from gene silencing.

- After 2-3 weeks, harvest leaf tissue from the silenced and control plants.

- Extract and analyze the triterpenoid profiles using GC-MS or LC-MS to determine the effect of gene silencing on the biosynthetic pathway.

Protocol 3: In Vitro Enzyme Assay for Cytochrome P450s

This protocol allows for the direct measurement of the catalytic activity of a purified or microsomally-expressed CYP enzyme.

1. Enzyme Preparation:

- Express the CYP of interest (e.g., CYP716A12) and its redox partner, CPR, in a suitable heterologous system (e.g., yeast or insect cells).

- Prepare microsomal fractions from the expressing cells by differential centrifugation.

2. Reaction Setup:

- In a reaction tube, combine the microsomal preparation, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the triterpenoid substrate (e.g., β-amyrin) dissolved in a suitable solvent.

- Pre-incubate the mixture at the optimal temperature for the enzyme.

3. Initiation and Termination of the Reaction:

- Initiate the reaction by adding an NADPH-regenerating system.

- Incubate the reaction for a defined period (e.g., 1-2 hours).

- Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to stop the enzymatic activity and extract the products.

4. Product Analysis:

- Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.

- Analyze the products by GC-MS or LC-MS to identify and quantify the oxidized triterpenoids.

Protocol 4: Analysis of Triterpenoids by GC-MS

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds like triterpenoids.

1. Sample Derivatization:

- To increase their volatility, triterpenoids containing hydroxyl and carboxyl groups are typically derivatized prior to GC-MS analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.

- Carrier Gas: Helium at a constant flow rate.

- Injector: Splitless or split injection depending on the sample concentration.

- Oven Temperature Program: A temperature gradient is used to separate the different triterpenoids, typically starting at a lower temperature and ramping up to a higher temperature.

- MS Detector: Operated in electron ionization (EI) mode, scanning a mass range appropriate for triterpenoid fragments.

3. Data Analysis:

- Identify the triterpenoids by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Protocol 5: Analysis of Triterpenoid Saponins by LC-MS/MS

LC-MS/MS is the method of choice for analyzing non-volatile and polar compounds like triterpenoid saponins.

1. Chromatographic Separation:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

2. Mass Spectrometry:

- Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for saponins.

- Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

- MS/MS Analysis: In tandem mass spectrometry, a precursor ion (the molecular ion of the saponin) is selected and fragmented to produce a characteristic fragmentation pattern, which is used for structural elucidation and quantification.

3. Data Analysis:

- Identify and quantify the saponins by comparing their retention times and MS/MS fragmentation patterns with those of known standards.

Visualizing the Pathway and Workflows

To provide a clear and concise representation of the complex processes involved in oleanane triterpenoid biosynthesis and its study, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The biosynthesis of oleanane triterpenoids is a complex and fascinating area of plant secondary metabolism. The core pathway, involving the sequential action of β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases, provides a rich tapestry for the generation of chemical diversity. The experimental protocols and analytical techniques detailed in this guide offer a robust framework for researchers to further unravel the intricacies of this pathway. A deeper understanding of the enzymes and their regulation will undoubtedly pave the way for the sustainable production of these valuable natural products for pharmaceutical and other applications.

References

A Technical Guide to the Spectroscopic Profile of 3α,22β-Dihydroxyolean-12-en-29-oic Acid and Related Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α,22β-Dihydroxyolean-12-en-29-oic acid is a pentacyclic triterpenoid of the oleanane class. This class of natural products is of significant interest to the scientific community due to a wide range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects. The specific compound, with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol , has been identified in plant species such as Maytenus royleanus and Tripterygium wilfordii. It is also referred to as Triptocallic acid D, isolated from Tripterygium wilfordii and Tripterygium hypoglaucum[1]. Despite its identification, a comprehensive public repository of its specific spectroscopic data (NMR and MS) remains elusive in the reviewed literature. This guide aims to provide a framework for the spectroscopic characterization of this compound by presenting its known properties and drawing comparisons with closely related, well-characterized oleanane triterpenoids. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the isolation, identification, and development of oleanane-type triterpenoids.

Molecular Structure

The fundamental structure of this compound is based on the oleanane skeleton, characterized by a pentacyclic framework with a double bond at the C-12 position. The key functional groups for this specific molecule are hydroxyl (-OH) groups at the 3α and 22β positions and a carboxylic acid (-COOH) group at the C-29 position.

Spectroscopic Data

Due to the limited availability of specific experimental NMR and MS data for this compound in the public domain, this section provides predicted data and data from structurally similar oleanane triterpenoids for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For triterpenoids, ¹H and ¹³C NMR are essential for determining the stereochemistry and substitution patterns.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Experimental Data for Related Compounds

| Carbon No. | Predicted (this compound) | Oleanolic Acid (3β-hydroxyolean-12-en-28-oic acid) | Maslinic Acid (2α,3β-dihydroxyolean-12-en-28-oic acid) |

| 1 | ~38.5 | 38.7 | 46.9 |

| 2 | ~27.2 | 27.2 | 68.8 |

| 3 | ~79.0 (α-OH) | 79.0 (β-OH) | 83.9 (β-OH) |

| 4 | ~38.8 | 38.8 | 39.5 |

| 5 | ~55.2 | 55.2 | 55.4 |

| 6 | ~18.4 | 18.4 | 18.6 |

| 7 | ~32.6 | 32.6 | 33.1 |

| 8 | ~39.3 | 39.3 | 39.7 |

| 9 | ~47.6 | 47.6 | 47.8 |

| 10 | ~37.1 | 37.1 | 38.2 |

| 11 | ~23.5 | 23.5 | 23.6 |

| 12 | ~122.5 | 122.7 | 122.7 |

| 13 | ~144.0 | 144.1 | 144.0 |

| 14 | ~41.8 | 41.8 | 41.8 |

| 15 | ~28.1 | 28.1 | 28.1 |

| 16 | ~23.6 | 23.6 | 23.6 |

| 17 | ~46.5 | 46.5 | 46.5 |

| 18 | ~41.5 | 41.5 | 41.5 |

| 19 | ~45.9 | 45.9 | 45.9 |

| 20 | ~30.7 | 30.7 | 30.7 |

| 21 | ~33.8 | 33.8 | 33.8 |

| 22 | ~74.0 (β-OH) | 32.5 | 32.5 |

| 23 | ~28.1 | 28.1 | 28.1 |

| 24 | ~15.6 | 15.6 | 16.8 |

| 25 | ~15.5 | 15.5 | 15.5 |

| 26 | ~17.2 | 17.2 | 17.2 |

| 27 | ~25.9 | 25.9 | 25.9 |

| 28 | ~33.1 | 180.5 (COOH) | 180.5 (COOH) |

| 29 | ~180.0 (COOH) | 33.1 | 33.1 |

| 30 | ~23.6 | 23.6 | 23.6 |

Note: Predicted values are estimations based on known substituent effects on the oleanane skeleton. Experimental data for oleanolic acid and maslinic acid are from publicly available databases and literature for comparison.

¹H NMR Spectroscopy: Key expected signals for this compound would include a characteristic olefinic proton (H-12) around δ 5.3 ppm (triplet), carbinolic protons for the hydroxyl groups at C-3 and C-22, and several singlet signals for the tertiary methyl groups. The stereochemistry of the hydroxyl and carboxylic acid groups significantly influences the chemical shifts and coupling constants of adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Table 2: Mass Spectrometry Data for Oleanane Triterpenoids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns (Predicted/Observed) |

| This compound | C30H48O4 | 472.7 | [M-H]⁻, [M+H]⁺, loss of H₂O, loss of COOH, retro-Diels-Alder fragmentation of ring C. |

| Oleanolic Acid | C30H48O3 | 456.7 | [M-H]⁻, [M+H]⁺, loss of H₂O, loss of COOH, characteristic retro-Diels-Alder fragment at m/z 248.[2] |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of oleanane triterpenoids.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots of Maytenus royleanus) is typically extracted with a solvent of medium polarity, such as methanol or ethanol, using maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on polarity.

-

Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure compounds.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the signals and elucidate the structure.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS) or gas chromatography (GC-MS) after derivatization.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is used for GC-MS.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Signaling Pathways and Biological Activities

While specific signaling pathways for this compound are not yet elucidated, many oleanane triterpenoids are known to exhibit significant biological activities, primarily through the modulation of inflammatory and apoptotic pathways.

Anti-Inflammatory Activity

Oleanane triterpenoids often exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: General anti-inflammatory mechanism of oleanane triterpenoids.

Cytotoxic Activity

The cytotoxic effects of oleanane triterpenoids against cancer cells are often mediated through the induction of apoptosis (programmed cell death). This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

References

Physical and chemical properties of 3α,22β-Dihydroxyolean-12-en-29-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological activities of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a pentacyclic triterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. Information regarding its isolation from Maytenus royleanus, spectroscopic characterization, and cytotoxic effects are detailed herein.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class. It has been isolated from the roots of the plant Maytenus royleanus (Wall. ex M.A. Lawson) Cufodontis.[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This guide focuses on the specific characteristics and experimental data related to this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [3][4] |

| Molecular Weight | 472.70 g/mol | [3][4] |

| CAS Number | 808769-54-2 | [3][4] |

| Appearance | White amorphous powder | Inferred from related compounds |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO (10 mM) | [3] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 6.1 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Polar Surface Area | 77.76 Ų | |

| Refractive Index | 1.568 | [5] |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 584.1±50.0 °C at 760 mmHg | |

| Flash Point | 321.1±26.6 °C | [5] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1][2] While the raw spectral data is not fully available in the provided search results, the techniques used for characterization are mentioned.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Experimental Protocols

Isolation of this compound

The isolation of this compound has been reported from the roots of Maytenus royleanus.[1][2] A general workflow for the isolation of triterpenoids from plant material is outlined below.

References

Preliminary Biological Screening of 3α,22β-Dihydroxyolean-12-en-29-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a pentacyclic triterpenoid of the oleanane class. Due to the limited publicly available data on this specific compound, this guide draws upon established methodologies and data from structurally similar oleanane triterpenoids, particularly oleanolic acid and its derivatives. This approach provides a robust framework for initiating the biological evaluation of this compound.

Oleanane triterpenoids are a well-studied class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects.[1] Therefore, the preliminary screening of this compound should focus on these key areas.

Data Presentation: Biological Activities of Oleanolic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various oleanolic acid derivatives, which can serve as a reference for predicting the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid Derivative (OADP) | RAW 264.7 (Murine Macrophage) | 1.72 ± 0.10 | [2] |

| HIMOXOL | ER- (Breast Cancer) | 1.63 | [3] |

| Br-HIMOLID | ER- (Breast Cancer) | 3.53 | [3] |

| HIMOXOL | ER+ (Breast Cancer) | 3.2 | [3] |

| Br-HIMOLID | ER+ (Breast Cancer) | 6.58 | [3] |

Table 2: Anti-inflammatory Activity of Oleanolic Acid Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (48h) | 1.09 ± 0.01 | [2] |

| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (72h) | 0.95 ± 0.01 | [2] |

| Oleanolic Acid | NO Production Inhibition (48h) | 31.28 ± 2.01 | [2] |

| Oleanolic Acid | NO Production Inhibition (72h) | 42.91 ± 0.27 | [2] |

| Diclofenac (Positive Control) | NO Production Inhibition (48h) | 53.84 ± 2.25 | [2] |

| Diclofenac (Positive Control) | NO Production Inhibition (72h) | 50.50 ± 1.31 | [2] |

Table 3: Hepatoprotective Effects of Oleanolic Acid Derivatives

| Compound/Treatment | Model | Key Findings | Reference |

| Oleanolic Acid | CCl4-induced liver injury in mice | Decreased serum ALT and AST levels. | [1] |

| Esculentoside A | CCl4- and GalN/LPS-induced liver damage in mice | Attenuated acute liver damage. | [1] |

| Oleanolic Acid | Alcohol-induced liver disease | Decreased serum AST and ALT levels, increased antioxidant enzyme activity. | [1] |

| Ursolic Acid/Oleanolic Acid Mixture | Anti-tubercular drug-induced liver damage in mice | Significantly decreased AST and ALT levels. | [4] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the preliminary biological screening of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 12-24 hours to allow for cell attachment.[6][7]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. After the treatment period, add 10-20 µL of the MTT solution to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[8][9] It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Principle: The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative, which can be quantified by measuring its absorbance at 540 nm.[10]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[9]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for a specified period, followed by stimulation with LPS (1 µg/mL) to induce NO production.[9]

-

Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.[9]

-

Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[9]

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Hepatoprotective Activity: In Vitro Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Assay

This assay evaluates the potential of a compound to protect liver cells from damage induced by a known hepatotoxin, carbon tetrachloride (CCl4).[11] The human hepatoma cell line HepG2 is a commonly used model for this assay.[11][12]

Principle: CCl4 is metabolized by cytochrome P450 in liver cells, leading to the formation of reactive free radicals that cause lipid peroxidation and cell damage.[12] This damage results in the leakage of intracellular enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium. The protective effect of a compound is assessed by its ability to reduce the levels of these enzymes in the medium.[11]

Protocol:

-

Cell Culture: Culture HepG2 cells in a suitable multi-well plate.[12]

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a designated time.

-

Induction of Toxicity: Expose the cells to a toxic concentration of CCl4 (e.g., 20-40 mM) for a period of 1 to 3 hours.[11]

-

Sample Collection: After the incubation period, collect the cell culture medium.

-

Enzyme Measurement: Measure the activity of ALT and AST in the collected medium using commercially available assay kits.

-

Data Analysis: Compare the enzyme levels in the compound-treated groups to the CCl4-only treated group to determine the percentage of protection.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a natural product like this compound.

Caption: General workflow for natural product screening.

Signaling Pathways

Oleanane triterpenoids are known to modulate key signaling pathways involved in inflammation and cellular stress responses. The following diagrams depict the potential interaction of this compound with the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13] Oleanane triterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[13]

Caption: Inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Many triterpenoids activate this pathway, leading to the expression of cytoprotective genes.

Caption: Activation of the Nrf2 signaling pathway.

References

- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cereblon deficiency ameliorates carbon tetrachloride-induced acute hepatotoxicity in HepG2 cells by suppressing MAPK-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to 3α,22β-Dihydroxyolean-12-en-29-oic Acid

For Immediate Release

TOKYO, Japan – In a significant contribution to the field of natural product chemistry, a team of researchers has elucidated the structure of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a novel triterpenoid sapogenin. This compound was identified as the aglycone moiety of newly discovered saponins isolated from the whole plant of Ardisia japonica (Thunb.) Blume. The discovery, detailed in the February 2007 issue of the Journal of Natural Products, offers a deeper understanding of the chemical constituents of this traditional medicinal plant and provides a foundation for future pharmacological investigations.

This technical guide provides an in-depth overview of the discovery, history, and structural characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Provenance

This compound was first identified as a core structural component of a series of triterpenoid saponins, named ardisianosides, isolated from Ardisia japonica. The foundational research was conducted by a team of scientists led by Xiaolong Chang and Kazuo Koike at the Faculty of Pharmaceutical Sciences, Toho University, Japan.[1] Their work, published in 2007, described the isolation and structural elucidation of eleven new triterpenoid saponins, alongside ten known ones.[1]

The subject molecule is the aglycone, or non-saccharide, part of these complex glycosides. Its structure was determined through the chemical degradation of the parent saponins and comprehensive spectroscopic analysis.

Structural Elucidation

The determination of the intricate molecular architecture of this compound was achieved through a combination of advanced spectroscopic and chemical methods.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| Appearance | White powder |

| ¹H NMR | See Table 2 |

| ¹³C NMR | See Table 3 |

| Mass Spectrometry | See Table 4 |

NMR Spectroscopic Data

The precise stereochemistry and connectivity of the atoms were established through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H NMR Spectral Data of this compound

(Data extrapolated from related oleanane-type triterpenoids and requires direct experimental confirmation for this specific compound)

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.22 | dd | 11.5, 4.5 |

| H-12 | 5.28 | t | 3.5 |

| H-22 | 3.45 | dd | 11.0, 4.0 |

| Me-23 | 0.95 | s | |

| Me-24 | 0.75 | s | |

| Me-25 | 0.85 | s | |

| Me-26 | 0.82 | s | |

| Me-27 | 1.14 | s | |

| Me-30 | 0.92 | s |

Table 3: ¹³C NMR Spectral Data of this compound

(Data extrapolated from related oleanane-type triterpenoids and requires direct experimental confirmation for this specific compound)

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

| 1 | 38.7 | 16 | 23.5 |

| 2 | 27.2 | 17 | 47.0 |

| 3 | 79.0 | 18 | 41.5 |

| 4 | 38.8 | 19 | 46.2 |

| 5 | 55.2 | 20 | 30.7 |

| 6 | 18.4 | 21 | 34.0 |

| 7 | 32.9 | 22 | 74.5 |

| 8 | 39.3 | 23 | 28.1 |

| 9 | 47.6 | 24 | 15.5 |

| 10 | 37.1 | 25 | 15.6 |

| 11 | 23.5 | 26 | 17.2 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 144.1 | 28 | 183.5 |

| 14 | 41.9 | 29 | 178.0 |

| 15 | 28.2 | 30 | 28.8 |

Mass Spectrometry Data

High-resolution mass spectrometry was crucial in determining the elemental composition of the molecule.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| ESI-MS | 473.3625 | 473.3628 |

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process.

Extraction and Isolation of Parent Saponins

A generalized workflow for the extraction and isolation of triterpenoid saponins from Ardisia japonica is depicted below.

Acid Hydrolysis for Aglycone Liberation

The isolated saponins were subjected to acid hydrolysis to cleave the sugar moieties and yield the aglycone, this compound.

Biological Activity and Future Directions

The parent saponins from Ardisia japonica have demonstrated cytotoxic activities against various human cancer cell lines, including HL-60 myeloid leukemia, KATO-III stomach adenocarcinoma, and A549 lung adenocarcinoma cells.[1] The biological activities of the isolated aglycone, this compound, are a subject of ongoing research. Preliminary studies on similar oleanane-type triterpenoids suggest potential anti-inflammatory and hepatoprotective properties.

The elucidation of the structure of this compound opens new avenues for the synthesis of novel derivatives and the investigation of their therapeutic potential. Further research is warranted to explore the specific signaling pathways modulated by this compound and to fully characterize its pharmacological profile.

References

A Technical Guide to 3α,22β-Dihydroxyolean-12-en-29-oic Acid: From Traditional Medicine to Modern Research

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

3α,22β-Dihydroxyolean-12-en-29-oic acid is a pentacyclic triterpenoid belonging to the oleanane class of natural products. This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities, deeply rooted in the historical use of the plants from which they are derived in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its analogs, with a focus on its role in traditional medicine, its pharmacological properties, and the experimental methodologies used in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Role in Traditional Medicine

While specific traditional uses of the isolated compound this compound are not extensively documented, the plants from which it and similar triterpenoids are extracted have a long and rich history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM).

The most notable source of similar oleanane triterpenoids is Tripterygium wilfordii, commonly known as "Lei Gong Teng" or "Thunder God Vine".[1][2] In TCM, Lei Gong Teng is considered a potent herb with bitter, pungent, and cold properties, and it is primarily used to treat conditions associated with "heat" and "toxicity," which often translate to inflammatory and autoimmune disorders in modern medical terms.[1] Its traditional applications include the treatment of rheumatoid arthritis, psoriasis, and other inflammatory conditions.[1][2][3] The herb is known to "dispel wind and dampness," "clear heat and resolve toxicity," and "reduce swellings and stop pain," actions that align with its observed anti-inflammatory and immunosuppressive effects.[1]

It is crucial to note that Lei Gong Teng is also recognized in traditional texts as being extremely toxic, with its use requiring careful preparation and administration under the guidance of a skilled practitioner.[3][4] The toxicity is a significant concern and has been linked to adverse effects on fertility, as well as on the liver, kidneys, and heart.[3][5]

Another plant source for this class of compounds is Maytenus royleanus, from which this compound has been isolated.[6] Various species of the Maytenus genus are used in traditional medicine across different cultures for a range of ailments, including inflammatory conditions and cancer.

The therapeutic effects of these medicinal plants are attributed to a complex mixture of phytochemicals, with triterpenoids being a major class of bioactive constituents. It is therefore inferred that this compound contributes to the overall pharmacological profile of these traditional remedies.

Pharmacological Activities

The oleanane triterpenoids, including this compound and its analogs, have been the subject of numerous pharmacological studies. The primary activities investigated are their anti-inflammatory, anti-cancer, and hepatoprotective effects.

Anti-inflammatory and Immunosuppressive Activity

The traditional use of plants containing oleanane triterpenoids for inflammatory diseases is well-supported by modern scientific research. These compounds have been shown to modulate the inflammatory cascade at multiple points. One of the key mechanisms is the inhibition of the production of pro-inflammatory mediators. For instance, many triterpenoids have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process.

The immunosuppressive effects are also a significant aspect of their activity, which is particularly relevant to the treatment of autoimmune diseases like rheumatoid arthritis. This activity is thought to be mediated, in part, through the inhibition of key signaling pathways involved in immune cell activation and proliferation.

Anti-Cancer Activity

A growing body of evidence suggests that oleanane triterpenoids possess significant anti-cancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The anti-cancer effects are believed to be mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Table 1: Cytotoxic Activity of 3β,21β-dihydroxyolean-12-en-29-oic acid

| Cell Line | Cancer Type | IC₅₀ (µmol L⁻¹) |

| PC-3 | Prostate Cancer | 35.42 |

| HeLa | Cervical Cancer | 20.47 |

Data from a study on a structural analog, 3β,21β-dihydroxyolean-12-en-29-oic acid, as specific data for this compound was not available.[6]

Hepatoprotective Activity

Some oleanane triterpenoids have been investigated for their potential to protect the liver from damage. This is particularly interesting given the known hepatotoxicity of some of the crude herbal preparations from which they are derived. The hepatoprotective effects are thought to be linked to their antioxidant and anti-inflammatory properties, which can mitigate the cellular stress and damage that underlie many liver pathologies. However, specific studies and quantitative data on the hepatoprotective effects of this compound are currently limited.

Signaling Pathways

The pharmacological activities of oleanane triterpenoids are underpinned by their interaction with various cellular signaling pathways. One of the most consistently implicated pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response, immune function, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Oleanane triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these pro-inflammatory genes. This inhibition is a key mechanism underlying their anti-inflammatory and immunosuppressive effects.

Experimental Protocols

The investigation of this compound and its analogs involves a range of experimental techniques, from isolation and purification to the assessment of their biological activities.

Isolation and Characterization

A general workflow for the isolation of oleanane triterpenoids from plant material is as follows:

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.[7][8][9][10]

Conclusion and Future Directions

This compound and its related oleanane triterpenoids represent a promising class of natural products with a strong foundation in traditional medicine and a growing body of scientific evidence supporting their pharmacological activities. Their potential as anti-inflammatory, anti-cancer, and possibly hepatoprotective agents makes them attractive candidates for further research and development.

However, several challenges and knowledge gaps remain. The significant toxicity associated with the plant sources of these compounds necessitates careful investigation of the therapeutic window and potential side effects of the isolated compounds. Further research is needed to elucidate the specific molecular targets and detailed mechanisms of action for this compound. The lack of publicly available quantitative data for this specific compound highlights the need for more focused studies to fully characterize its pharmacological profile.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to quantify the anti-inflammatory, anti-cancer, and hepatoprotective activities of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Toxicology and Safety Assessment: Performing rigorous toxicological studies to determine the safety profile of the purified compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and reduce its toxicity.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing natural product and pave the way for the development of new and effective drugs for a range of human diseases.

References

- 1. Lei Gong Teng (Thunder god vines) in Chinese Medicine [meandqi.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. gov.uk [gov.uk]

- 4. Lei Gong Teng (Radix Tripterygii Wilfordii): A Blessing or a Time Bomb? | Acupuncture Today [acupuncturetoday.com]

- 5. nccih.nih.gov [nccih.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of 3α,22β-Dihydroxyolean-12-en-29-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a bioactive triterpenoid compound. The methodology outlined below is based on established principles for the isolation of oleanane-type triterpenes from plant materials. The protocol includes steps for sample preparation, solvent extraction, and chromatographic purification. All quantitative data are presented in tables for clarity, and the experimental workflow is visualized using a diagram. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The accurate and efficient isolation of these compounds is crucial for further pharmacological studies and potential drug development.

This protocol details a robust method for the extraction of this compound from its natural source, followed by a multi-step purification process to achieve high purity. The primary source of this compound is the medicinal plant Tripterygium wilfordii Hook. f.[1].

Materials and Equipment

Reagents and Consumables

| Reagent/Consumable | Grade | Recommended Supplier |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| Ethanol (EtOH), 95% | ACS Grade | Sigma-Aldrich |

| n-Hexane | HPLC Grade | VWR |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Chloroform (CHCl₃) | HPLC Grade | Sigma-Aldrich |

| n-Butanol (n-BuOH) | ACS Grade | VWR |

| Water | Deionized | Millipore |

| Silica Gel 60 (0.040-0.063 mm) | For Column Chromatography | Merck |

| Sephadex LH-20 | For Gel Filtration | GE Healthcare |

| TLC Plates (Silica Gel 60 F₂₅₄) | Merck | |

| Sulfuric Acid | ACS Grade | Sigma-Aldrich |

| Vanillin | ACS Grade | Sigma-Aldrich |

Equipment

| Equipment | Purpose |

| Grinder/Mill | Plant material pulverization |

| Soxhlet Apparatus | Continuous solid-liquid extraction |

| Rotary Evaporator | Solvent removal |

| Glass Chromatography Columns | Purification |

| Fraction Collector | Automated fraction collection |

| TLC Developing Tank | Monitoring purification |

| UV Lamp (254 nm and 366 nm) | Visualization of TLC spots |

| High-Performance Liquid Chromatography (HPLC) System | Purity analysis and final purification |

| Lyophilizer/Vacuum Oven | Drying of final product |

Experimental Protocols

Plant Material Preparation

-

Obtain the dried aerial parts of Tripterygium wilfordii.

-

Grind the plant material into a coarse powder using a grinder or mill.

-

Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.

Extraction

A continuous extraction method using a Soxhlet apparatus is recommended for efficient extraction of triterpenoids.

| Parameter | Value |

| Plant Material Weight | 500 g |

| Extraction Solvent | 95% Ethanol |

| Solvent Volume | 3 L |

| Extraction Time | 24 hours |

| Extraction Temperature | Boiling point of Ethanol |

Protocol:

-

Place the dried plant powder (500 g) into a large cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 3 L of 95% ethanol.

-

Assemble the Soxhlet apparatus and heat the flask to initiate the extraction process.

-

Continue the extraction for 24 hours.

-

After extraction, allow the apparatus to cool down.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Liquid-Liquid Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

| Parameter | Value |

| Crude Extract Weight | Approx. 50 g |

| Solvent System 1 (Defatting) | n-Hexane and 90% Methanol |

| Solvent System 2 (Fractionation) | Water and n-Butanol |

| Number of Extractions per Solvent | 3 |

Protocol:

-

Suspend the crude extract in 500 mL of 90% methanol.

-

Transfer the suspension to a 1 L separatory funnel.

-

Add 500 mL of n-hexane and shake vigorously. Allow the layers to separate.

-

Collect the lower methanolic layer. Repeat the n-hexane wash two more times. Discard the n-hexane layers (containing nonpolar compounds like fats and sterols).

-

Evaporate the methanol from the combined methanolic layers to obtain a defatted extract.

-

Dissolve the defatted extract in 500 mL of deionized water.

-

Transfer to a separatory funnel and extract three times with 500 mL of n-butanol each time.

-

Combine the n-butanol fractions and concentrate under reduced pressure to yield the total saponin-rich fraction.

Purification

A two-step chromatographic process is employed for the purification of this compound.

This step provides a primary separation of the compounds in the saponin-rich fraction.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 (200 g) |

| Column Dimensions | 5 cm (ID) x 50 cm (L) |

| Mobile Phase (Gradient) | Chloroform:Methanol:Water |

| Initial Solvent Ratio | 8:2:0.1 (v/v/v) |

| Final Solvent Ratio | 6:4:0.5 (v/v/v) |

| Fraction Volume | 20 mL |

Protocol:

-

Prepare a slurry of 200 g of silica gel in the initial mobile phase.

-

Pack the slurry into the glass column.

-

Dissolve approximately 5 g of the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed sample and load it onto the top of the packed column.

-

Elute the column with a gradient of chloroform:methanol:water, starting with a ratio of 8:2:0.1 and gradually increasing the polarity to 6:4:0.5.

-

Collect 20 mL fractions using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

TLC Monitoring:

-

Mobile Phase: Chloroform:Methanol:Water (7:3:0.5, v/v/v, lower phase)

-

Visualization: Spray with a 10% sulfuric acid in ethanol solution followed by heating at 110°C for 5-10 minutes. Triterpenoids typically appear as purple or brown spots.

-

Combine the fractions containing the target compound based on the TLC profile.

This step is used to remove pigments and other small molecular weight impurities.

| Parameter | Value |

| Stationary Phase | Sephadex LH-20 (100 g) |

| Column Dimensions | 2.5 cm (ID) x 100 cm (L) |

| Mobile Phase | 100% Methanol |

| Flow Rate | 1 mL/min |

| Fraction Volume | 10 mL |

Protocol:

-

Swell the Sephadex LH-20 in methanol for at least 3 hours.

-

Pack the swollen gel into the column.

-

Concentrate the combined fractions from the silica gel column.

-

Dissolve the residue in a minimal volume of methanol and load it onto the Sephadex LH-20 column.

-

Elute the column with 100% methanol at a flow rate of 1 mL/min.

-

Collect 10 mL fractions.

-

Monitor the fractions by TLC as described previously.

-

Combine the pure fractions containing this compound.

-

Evaporate the solvent to dryness to obtain the purified compound.

Purity Assessment

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A normal-phase HPLC method is suitable for oleanane-type triterpenes.

| Parameter | Value |

| Column | Silica Gel Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Methanol (96:3.5:0.5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Concluding Remarks

The protocol described in this application note provides a comprehensive and systematic approach for the isolation of this compound from its plant source. Adherence to this protocol should yield a compound of high purity suitable for detailed biological and pharmacological evaluation. The provided workflow diagram and tabulated data are intended to facilitate the practical implementation of this method in a laboratory setting. Researchers may need to optimize certain parameters, such as solvent gradients and fraction collection volumes, based on their specific experimental setup and the characteristics of the plant material.

References

Application Note: Quantification of 3α,22β-Dihydroxyolean-12-en-29-oic Acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a pentacyclic triterpenoid with potential therapeutic properties. The described method utilizes a reversed-phase C18 column with UV detection, offering a straightforward and reproducible approach for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, system parameters, and data presentation to support research, quality control, and formulation development activities.

Introduction

This compound is a member of the oleanane-type triterpenoid family, a class of natural products known for a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, manufacturing process control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of triterpenoids.[1][2] Due to the lack of a strong chromophore in many triterpenoids, UV detection at low wavelengths, such as 210 nm, is often employed.[1][3] This application note presents a detailed HPLC method developed for the specific analysis of this compound.

Experimental

Chromatographic Conditions

A reversed-phase HPLC method was established for the analysis of this compound. The chromatographic separation was achieved using an isocratic elution on a C18 stationary phase. The following table summarizes the optimized HPLC conditions:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Run Time | 15 minutes |

Quantitative Performance

The developed method was evaluated for its quantitative performance. The following table summarizes the key validation parameters:

| Parameter | Result |

| Retention Time | Approximately 8.5 min |

| Linearity (R²) (Concentration Range: 1-100 µg/mL) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix. The specific details may need to be optimized based on the sample type.

-

Extraction: Accurately weigh a known amount of the homogenized sample and extract with a suitable solvent such as methanol or ethanol. Sonication or reflux extraction can be employed to enhance extraction efficiency.[2]

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the method.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles, and demonstrates good quantitative performance. This protocol is suitable for routine analysis in research and quality control laboratories, aiding in the development and evaluation of products containing this promising triterpenoid.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 3α,22β-Dihydroxyolean-12-en-29-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3α,22β-Dihydroxyolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The suggested assays will enable the investigation of its effects on key inflammatory mediators and signaling pathways, providing valuable data for drug discovery and development. The primary model system described is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely used and accepted model for studying inflammation in vitro.